molecular formula C15H24N2O3 B15374130 ethyl 2-[(N-adamantanylcarbamoyl)amino]acetate CAS No. 33205-72-0

ethyl 2-[(N-adamantanylcarbamoyl)amino]acetate

Cat. No.: B15374130
CAS No.: 33205-72-0
M. Wt: 280.36 g/mol
InChI Key: SPJFEYSTYQLXJT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Adamantylcarbamoylamino)acetate is a synthetic organic compound featuring the rigid, diamondoid adamantane scaffold. The adamantane structure is known for its high chemical and thermal stability and a three-dimensional geometry that can enhance binding affinity and metabolic stability in bioactive molecules . This particular molecule is an ester derivative that contains a urea-like functional group (carbamoylamino) bridging the ethyl acetate chain and the 2-adamantyl moiety. Researchers value this compound as a versatile building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of more complex molecules, where the adamantyl group is exploited to improve pharmacological properties. Adamantane derivatives have a well-established history in drug development, featuring in antiviral and neurological therapeutics . In material science, the compound's robust structure makes it a candidate for creating high-performance polymers and thermally stable lubricants . The ethyl ester functional group provides a handle for further synthetic modifications, such as hydrolysis to carboxylic acids or transesterification. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

33205-72-0

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

ethyl 2-(1-adamantylcarbamoylamino)acetate

InChI

InChI=1S/C15H24N2O3/c1-2-20-13(18)9-16-14(19)17-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H2,16,17,19)

InChI Key

SPJFEYSTYQLXJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)NC1C2CC3CC(C2)CC1C3

Origin of Product

United States

Biological Activity

Ethyl 2-(2-adamantylcarbamoylamino)acetate is a compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects against cancer cell lines and antibacterial properties.

Chemical Structure and Synthesis

Ethyl 2-(2-adamantylcarbamoylamino)acetate can be synthesized through a multi-step reaction involving adamantane derivatives and acetylation processes. The structural characteristics of this compound are crucial for its biological activity, as they influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that Ethyl 2-(2-adamantylcarbamoylamino)acetate exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the compound's effects on human cancer cell lines, the following IC50 values were reported:

Cell LineIC50 (µg/mL)Control (Vinblastine) IC50 (µg/mL)
HCT-11613.52.34
HEP-225.36.61

These results indicate that Ethyl 2-(2-adamantylcarbamoylamino)acetate possesses moderate to high cytotoxic activity, making it a candidate for further development in cancer therapy .

The mechanism by which Ethyl 2-(2-adamantylcarbamoylamino)acetate exerts its anticancer effects appears to involve the disruption of microtubule formation, leading to mitotic arrest in cancer cells. This is similar to other known microtubule-targeting agents, suggesting a potential pathway for drug resistance circumvention .

Antibacterial Activity

In addition to its anticancer properties, Ethyl 2-(2-adamantylcarbamoylamino)acetate has shown promising antibacterial activity.

Evaluation of Antibacterial Efficacy

The compound was tested against various bacterial strains, yielding the following minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus62.51.56
Escherichia coli2503.125
Pseudomonas aeruginosa500Not reported

These results indicate that while the compound exhibits antibacterial properties, it is less potent than standard antibiotics like ciprofloxacin .

Antioxidant Activity

The antioxidant capacity of Ethyl 2-(2-adamantylcarbamoylamino)acetate was assessed using DPPH radical scavenging assays. The compound demonstrated moderate antioxidant activity with an IC50 value of approximately 78.7 µg/mL, compared to ascorbic acid with an IC50 of 10.6 µg/mL .

Comparison with Similar Compounds

Ethyl 2-Phenylacetoacetate ()

Structure: Ethyl 2-phenylacetoacetate features a phenyl group and an acetoacetate ester. Unlike the adamantylcarbamoylamino group in the target compound, the phenyl group lacks nitrogen-based hydrogen-bonding capability. Properties:

  • Lipophilicity : LogP ~2.1 (estimated), lower than adamantyl derivatives due to the absence of the adamantane’s hydrophobic cage .
  • Applications : Primarily used as a precursor in synthesizing phenylacetone, a controlled substance precursor. The adamantyl analog’s rigidity may offer improved stability in biological matrices .
Property Ethyl 2-(2-Adamantylcarbamoylamino)Acetate Ethyl 2-Phenylacetoacetate
Molecular Weight (g/mol) ~349.4 (estimated) 206.2
LogP ~3.8 (predicted) ~2.1
Key Functional Group Adamantylcarbamoylamino Phenylacetoacetyl

Imidazole-Based Ethyl Acetates ()

Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (Figure 1A in ) incorporate imidazole rings with aryl substituents.
Key Differences :

  • Electronic Effects: The imidazole ring enables π-π stacking and metal coordination, absent in the adamantylcarbamoylamino group.
  • Bioactivity : Imidazole derivatives often target enzymes (e.g., cytochrome P450), whereas adamantane derivatives are explored for antiviral or neuroprotective roles .
Property Ethyl 2-(2-Adamantylcarbamoylamino)Acetate Ethyl 2-(2,5-Diphenylimidazol-4-yl)Acetate
Aromatic System Non-aromatic adamantane Aromatic imidazole
Hydrogen Bonding Carbamoylamino (N-H donors) Imidazole (N-H donors)
Bioactivity Potential CNS penetration Enzyme inhibition

Ethyl 2-[(2-Ethoxy-2-Oxoethyl)Carbamoylamino]Acetate ()

Structure : This analog replaces the adamantyl group with a simpler ethoxycarbonylmethyl chain.
Impact of Substituents :

  • Solubility : The ethoxy group enhances water solubility compared to the hydrophobic adamantane.
  • Synthetic Utility : The absence of adamantane simplifies synthesis but reduces thermal stability .

Methyl 2-[(Carbamoylamino)Imino]Acetonitrile ()

Crystallographic Data: The crystal structure (Monoclinic, P2₁/c, a = 7.5810 Å) reveals hydrogen-bonded dimers via N-H···O interactions. In contrast, the adamantyl group in the target compound likely disrupts such packing, leading to lower melting points or altered solubility .

Pharmacological and Industrial Relevance

  • Adamantane Derivatives: Known for antiviral (e.g., rimantadine) and Parkinson’s disease applications. The target compound’s carbamoylamino-ester hybrid could enhance blood-brain barrier penetration .
  • Safety Profile: Analogous carbamoylamino compounds () lack thorough toxicological data, necessitating caution in biomedical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(2-adamantylcarbamoylamino)acetate, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis is typical for adamantane-containing esters. A common approach involves:

Adamantylamine activation : React 2-adamantylamine with a carbonylating agent (e.g., triphosgene) to form 2-adamantylcarbamoyl chloride .

Coupling reaction : Combine the activated carbamoyl chloride with ethyl glycinate under basic conditions (e.g., DIPEA in dry DCM) to form the urea linkage.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

  • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~8.2 min) .

Q. How can the structure of Ethyl 2-(2-adamantylcarbamoylamino)acetate be validated using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1^1H NMR (CDCl₃) should show signals for adamantyl protons (δ 1.6–2.1 ppm), urea NH (δ 5.2 ppm, broad), and ester methylene (δ 4.1–4.3 ppm). 13^{13}C NMR confirms the carbonyl (C=O) at ~155–170 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 323.2 (calculated for C₁₅H₂₂N₂O₃).
    • Crystallography : For X-ray diffraction, use SHELXL for refinement . ORTEP-3 can visualize the adamantyl group’s steric effects on crystal packing .

Q. What functional groups in Ethyl 2-(2-adamantylcarbamoylamino)acetate influence its reactivity?

  • Key Groups :

  • Adamantyl urea : Stabilizes the molecule via rigid hydrophobic interactions.
  • Ester moiety : Susceptible to hydrolysis under acidic/basic conditions.
    • Reactivity Tests :
  • Hydrolyze the ester with NaOH (1M, reflux) to confirm conversion to carboxylic acid (monitor via IR loss of ester C=O at 1740 cm⁻¹) .
  • Test urea stability via heating (80°C, 24h in DMSO); no decomposition should occur (HPLC retention time unchanged) .

Advanced Research Questions

Q. How can reaction yields be improved for sterically hindered adamantyl derivatives?

  • Optimization Strategies :

  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of the bulky adamantyl group.
  • Catalysis : Employ coupling agents like HATU or EDCI to accelerate urea formation .
    • Data-Driven Example :
CatalystSolventYield (%)
EDCIDCM62
HATUDMF85
NoneTHF28

Q. How to resolve contradictory data between spectroscopic and crystallographic analyses?

  • Case Study : If NMR suggests a planar urea group but X-ray shows non-planarity:

DFT Calculations : Use Gaussian09 to model the urea conformation; compare with crystallographic torsion angles .

Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence of NH signals at high temps) .

  • Resolution : Non-planarity in crystals may arise from packing forces, while solution NMR reflects dynamic averaging.

Q. What computational methods predict the biological targets of adamantyl-containing compounds?

  • Approach :

Molecular Docking : Use AutoDock Vina to screen against targets like neuraminidase (PDB: 3B7E), where adamantanes are known inhibitors .

Pharmacophore Modeling : Identify critical features (e.g., hydrophobic adamantyl, hydrogen-bonding urea) using Schrödinger’s Phase .

  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays (e.g., fluorescence-based neuraminidase inhibition) .

Q. How to design derivatives of Ethyl 2-(2-adamantylcarbamoylamino)acetate for enhanced bioactivity?

  • Strategies :

  • Ester Bioisosteres : Replace the ethyl ester with a methyloxadiazole to improve metabolic stability .
  • Adamantyl Modifications : Introduce fluorine at the adamantyl C1 position to enhance membrane permeability (logP increase by ~0.5) .
    • Synthetic Pathway :
     Adamantylamine → Fluorination (Selectfluor®) → Coupling → Purification  

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